Ethyl 2-Chloro-4-iodobenzoate
Overview
Description
Ethyl 2-Chloro-4-iodobenzoate is a useful research compound. Its molecular formula is C9H8ClIO2 and its molecular weight is 310.51 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
Research has demonstrated the utility of related iodobenzene derivatives in catalyzing alpha-oxidation of ketones, suggesting potential roles for Ethyl 2-Chloro-4-iodobenzoate in similar reactions. For instance, iodobenzene-catalyzed alpha-acetoxylation of ketones involves diacyloxy(phenyl)-lambda3-iodanes acting as real oxidants, with m-chloroperbenzoic acid as a terminal oxidant. This reaction pathway highlights the potential of iodine-containing compounds in facilitating complex organic transformations, possibly extending to this compound (Ochiai et al., 2005).
Formation of Binuclear Complexes
This compound's structural analogs have been used to form binuclear neutral complexes with zinc, revealing specific noncovalent interactions. Such research underscores the compound's potential in creating complex molecular architectures, which could have implications in materials science and coordination chemistry (Bondarenko & Adonin, 2021).
One-Pot Synthesis Applications
Iodoarene-mediated reactions, leveraging compounds structurally related to this compound, facilitate the one-pot preparation of trisubstituted oxazoles from ketones. This showcases the compound's potential in simplifying synthetic pathways for heterocyclic compound preparation, which is valuable in pharmaceutical and agrochemical research (Kawano & Togo, 2008).
Environmental Fate and Analysis
Studies on related compounds, such as ethyl-4-aminobenzoate, provide insight into the environmental behavior and fate of chemical compounds, including this compound. Understanding how these compounds transform under environmental conditions can inform their safe use and potential impacts on ecosystems (Li et al., 2017).
Properties
IUPAC Name |
ethyl 2-chloro-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNKNUFQOPRECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534863 | |
Record name | Ethyl 2-chloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92712-69-1 | |
Record name | Ethyl 2-chloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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